2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound features a chromone core with various substituents, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is to start with the chromone core and introduce the methoxyphenyl and methylbutanoic acid groups through a series of electrophilic aromatic substitution reactions, Friedel-Crafts acylation, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound’s structure allows it to fit into specific binding sites, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)ethyl)chromone: Shares the chromone core and methoxyphenyl group but differs in the side chain structure.
4-Hydroxy-2-quinolones: Another class of compounds with similar biological activities but different core structures.
Uniqueness
What sets 2-{[(4E)-2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}-3-methylbutanoic acid apart is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(2)21(22(24)25)23-18-12-20(15-6-8-16(26-4)9-7-15)27-19-10-5-14(3)11-17(18)19/h5-13,21H,1-4H3,(H,24,25) |
InChI Key |
BQLGNVPBNNGMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NC(C(C)C)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.